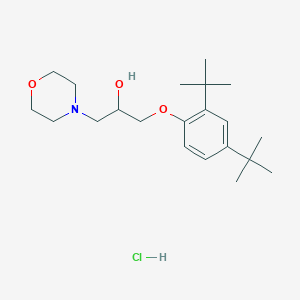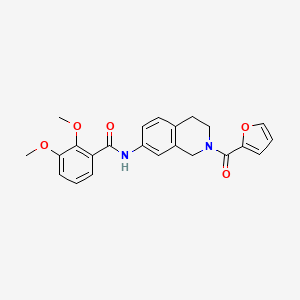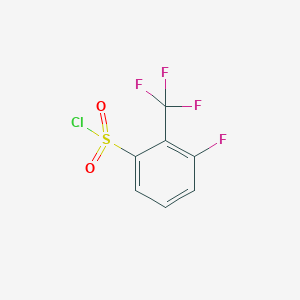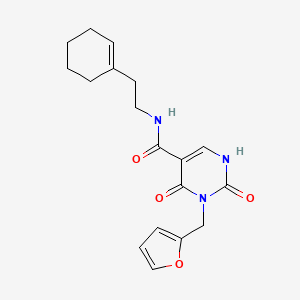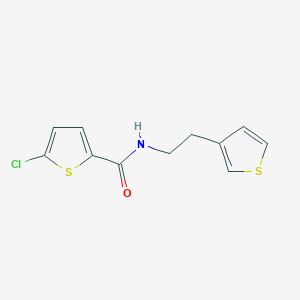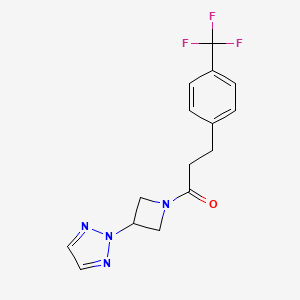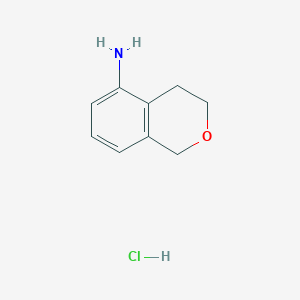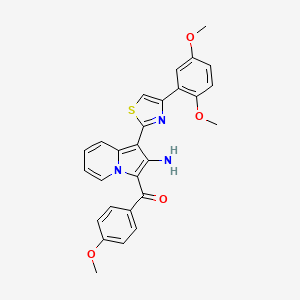
(2-Amino-1-(4-(2,5-dimetoxi-fenil)tiazol-2-il)indolizin-3-il)(4-metoxi-fenil)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Amino-1-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)indolizin-3-yl)(4-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C27H23N3O4S and its molecular weight is 485.56. The purity is usually 95%.
BenchChem offers high-quality (2-Amino-1-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)indolizin-3-yl)(4-methoxyphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Amino-1-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)indolizin-3-yl)(4-methoxyphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Las características estructurales del compuesto sugieren un potencial como agente anticancerígeno. Los investigadores han investigado sus efectos en líneas celulares cancerosas, evaluando la citotoxicidad y la inducción de apoptosis .
- Los tiazoles a menudo exhiben propiedades antioxidantes. Investigar la capacidad de eliminación de radicales de este compuesto podría brindar información sobre su potencial como antioxidante natural .
- Los tiazoles se han explorado como agentes antimicrobianos. Los investigadores podrían evaluar la eficacia del compuesto contra bacterias, hongos y otros patógenos .
- Determinar su concentración inhibitoria mínima (CIM) contra aislados clínicos orientaría su uso práctico .
- La porción indolizin-3-il podría contribuir a las propiedades antivirales. Los estudios de acoplamiento molecular podrían explorar sus interacciones con las proteínas virales .
Propiedades Anticancerígenas
Actividad Antioxidante
Aplicaciones Antimicrobianas
Actividad Antiviral
Diseño y Descubrimiento de Fármacos
Mecanismo De Acción
Target of Action
The compound, (2-Amino-1-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)indolizin-3-yl)(4-methoxyphenyl)methanone, is a complex molecule that contains both indole and thiazole moieties . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives . Similarly, thiazole derivatives have been associated with a wide range of biological activities . .
Mode of Action
Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Thiazole derivatives also exhibit a broad spectrum of biological activities . The specific interaction of this compound with its targets and the resulting changes would depend on the specific biological activity it exhibits.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole and thiazole derivatives , it can be inferred that this compound may affect multiple biochemical pathways. The downstream effects would depend on the specific biological activity it exhibits.
Result of Action
Given the diverse biological activities associated with indole and thiazole derivatives , it can be inferred that this compound may have a wide range of molecular and cellular effects.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH can affect the yield of a compound . .
Propiedades
IUPAC Name |
[2-amino-1-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]indolizin-3-yl]-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O4S/c1-32-17-9-7-16(8-10-17)26(31)25-24(28)23(21-6-4-5-13-30(21)25)27-29-20(15-35-27)19-14-18(33-2)11-12-22(19)34-3/h4-15H,28H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSZQPWNUOMLKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C4=NC(=CS4)C5=C(C=CC(=C5)OC)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Chloro-2-[(2-methylphenyl)amino]-1,3-thiazole-5-carbaldehyde](/img/structure/B2413011.png)
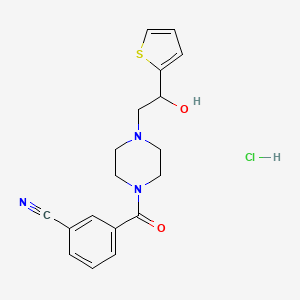
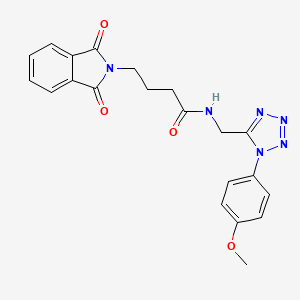
![3-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(4-fluorophenyl)pyridazine](/img/structure/B2413015.png)
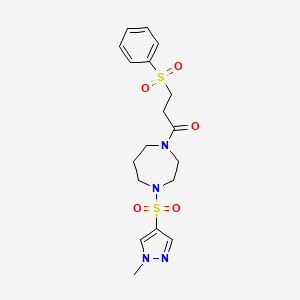
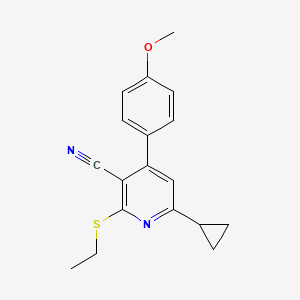
![1-[(3-bromothiophen-2-yl)methyl]-4-nitro-1H-pyrrole-2-carboxylic acid](/img/structure/B2413019.png)
